molecular formula C6H9NO6 B555930 DL-Propargylglycine CAS No. 64165-64-6

DL-Propargylglycine

Katalognummer B555930
CAS-Nummer: 64165-64-6
Molekulargewicht: 191.14 g/mol
InChI-Schlüssel: UHBYWPGGCSDKFX-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DL-Propargylglycine (PAG) is an irreversible inhibitor of the enzyme cystathionine γ-lyase (GCL), a key enzyme involved in glutathione synthesis and the metabolic transsulfuration pathway which regulates homocysteine concentration and mediates cysteine synthesis .


Synthesis Analysis

Copolypeptides of L-glutamate and glucosylated L-/DL-allyl- or DL-propargylglycine were synthesized by ring-opening polymerization and thiol-ene/yne photochemistry in aqueous solution, allowing the mild introduction of sugar units (here, glucose) in the final step .


Molecular Structure Analysis

The molecular formula of DL-Propargylglycine is C5H7NO2. The molecular weight is 113.11 g/mol. The IUPAC name is 2-aminopent-4-ynoic acid. The InChI is 1S/C5H7NO2/c1-2-3-4 (6)5 (7)8/h1,4H,3,6H2, (H,7,8) and the InChIKey is DGYHPLMPMRKMPD-UHFFFAOYSA-N .


Chemical Reactions Analysis

DL-Propargylglycine has been used in click chemistry, a technique for the functional analysis of bioactive compounds. The reaction yields decrease in a substrate concentration-dependent manner .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Glycopeptide Polymers

DL-Propargylglycine has been utilized in the synthesis of poly(dl-propargylglycine) and its copolymers. This process involves NCA polymerization and glycosylation through a "click" reaction with azide-functional galactose. These glycopeptides, particularly the homoglycopeptide, are water-soluble and form aggregates in water above certain concentrations. Their ability to bind selectively in lectin binding experiments indicates potential applications in biorecognition (Huang et al., 2010).

Development of pH-Responsive Glycopolypeptides

DL-Propargylglycine is integral in creating copolypeptides with enhanced helical stability and solubility in acidic media. This involves the synthesis of copolypeptides of L-glutamate and glucosylated L-/DL-allyl- or DL-propargylglycine, which adopt a random-coil conformation in neutral and basic media and an α-helical conformation in acidic media. The enhanced properties of these glycopolypeptides suggest their utility in biomedical applications (Krannig & Schlaad, 2012).

NMR Signal Enhancement in Synthetic Oligopeptides

The unsaturated side chain of L-propargylglycine (Pra) has been used in synthetic oligopeptides to study parahydrogen-induced polarization (PHIP). This research demonstrates the first instance of PHIP-induced NMR signal enhancement in model peptides, suggesting the potential of DL-Propargylglycine in advanced spectroscopy and imaging techniques (Körner et al., 2013).

Investigation of Hydrogen Sulfide in Erectile Dysfunction

In a pilot study, DL-Propargylglycine (an inhibitor of cystathionine gamma-lyase) was administered to rats, resulting in a significant reduction in cavernous nerve stimulation-evoked perfusion pressure. This finding suggests a role for endogenous hydrogen sulfide in erectile physiopharmacology, indicating DL-Propargylglycine's usefulness in exploring the neuromodulatory effects of hydrogen sulfide (Srilatha et al., 2006).

Studying Hydrogen Sulfide in Inflammation and Organ Damage

DL-Propargylglycine has been used to investigate the role of hydrogen sulfide in various inflammatory conditions. For example, its administration in models of acute pancreatitis and associated lung injury indicated that inhibiting hydrogen sulfide synthesis can attenuate inflammation and protect against organ damage (Tamizhselvi et al., 2008).

Wirkmechanismus

Target of Action

DL-Propargylglycine’s primary target is the enzyme Cystathionine γ-lyase (CSE) . CSE plays a crucial role in the synthesis of endogenous hydrogen sulfide (H2S), a compound that is essential for maintaining cardiovascular functions .

Mode of Action

DL-Propargylglycine acts as an effective inhibitor of CSE . By inhibiting CSE, DL-Propargylglycine reduces the production of H2S . This interaction with its target leads to a series of changes at the molecular and cellular levels, which are discussed in the following sections.

Biochemical Pathways

The inhibition of CSE by DL-Propargylglycine affects the transsulfuration pathway , a key biochemical pathway involved in the synthesis of glutathione and the conversion of homocysteine to cysteine . This pathway is crucial for maintaining cellular redox balance and protecting against oxidative stress .

Result of Action

The inhibition of H2S production by DL-Propargylglycine has been associated with various cellular effects. For instance, it has been found to induce myocardial dysfunction, up-regulate oxidative stress, and increase apoptosis of the myocardium under certain conditions . It has also been reported to protect the myocardium against injury induced by chronic intermittent hypoxia through the inhibition of endoplasmic reticulum stress .

Action Environment

Environmental factors such as the presence of chronic intermittent hypoxia can influence the action of DL-Propargylglycine . In such conditions, DL-Propargylglycine has been found to exert protective effects on the myocardium .

Safety and Hazards

DL-Propargylglycine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

Relevant Papers There are several relevant papers on DL-Propargylglycine. One study explored the influence of DL-Propargylglycine on myocardial injury induced in rats . Another study investigated the effect of DL-Propargylglycine on the regulation of cancer cell survival under stress conditions .

Eigenschaften

IUPAC Name

2-aminopent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYHPLMPMRKMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301033465
Record name Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50428-03-0, 64165-64-6
Record name DL-Propargylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50428-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propargylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050428030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propargyl glycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-pentynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-aminopent-4-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPARGYLGLYCINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU67PLJ48R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Propargylglycine
Reactant of Route 2
DL-Propargylglycine
Reactant of Route 3
DL-Propargylglycine
Reactant of Route 4
DL-Propargylglycine
Reactant of Route 5
DL-Propargylglycine
Reactant of Route 6
DL-Propargylglycine

Q & A

A: DL-Propargylglycine (PAG) acts as an irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE) [, , , , , , ]. CSE is a key enzyme in the endogenous production of hydrogen sulfide (H2S), a gaseous signaling molecule with diverse physiological roles. By inhibiting CSE, PAG reduces H2S production, leading to a range of downstream effects depending on the tissue and physiological context. For example, in blood vessels, PAG-mediated H2S reduction can lead to vasoconstriction and increased blood pressure [, ]. In the liver, PAG administration can exacerbate injury in models of acute liver failure [] and counteract the protective effects of H2S against hepatotoxicity and cirrhosis [].

A: * Molecular Formula: C5H7NO2* Molecular Weight: 113.11 g/mol* Spectroscopic data: While the provided research does not delve into specific spectroscopic details, they do highlight PAG's structural similarity to cysteine, allowing it to interact with CSE's active site [, ].

ANone: The provided research focuses primarily on the biological activity and effects of DL-Propargylglycine. It does not offer specific information on its material compatibility, stability under various conditions, or applications beyond its use as a biochemical tool.

A: DL-Propargylglycine is not a catalyst itself. It acts as an inhibitor of the enzyme cystathionine γ-lyase (CSE) [, , , , , , ]. Researchers use it to study the physiological roles of CSE and hydrogen sulfide (H2S) in various systems. By blocking H2S production, they can observe the consequences of H2S deficiency in different tissues and disease models.

ANone: The provided research does not provide specific information on computational chemistry, modeling simulations, calculations, or QSAR models related to DL-Propargylglycine.

A: While specific SAR studies are not discussed, the research indicates that DL-Propargylglycine's structural similarity to cysteine is crucial for its inhibitory activity against CSE [, ]. This suggests that modifications to the molecule's structure, particularly around the thiol and amino groups, could significantly impact its ability to bind CSE and inhibit H2S production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.